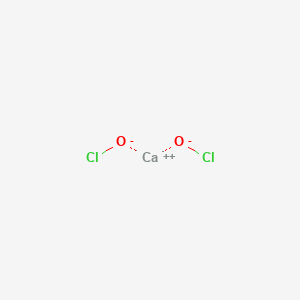
Calciumhypochlorite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium hypochlorite is an inorganic compound with the chemical formula Ca(OCl)₂. It is commonly known as bleaching powder or calcium oxychloride. This compound is a white or grayish-white granular solid with a strong chlorine odor due to its slow decomposition in moist air. Calcium hypochlorite is widely used as a disinfectant and bleaching agent, particularly in water treatment and sanitation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium hypochlorite is produced industrially by treating moist slaked lime (calcium hydroxide) with chlorine gas. The reaction proceeds as follows:
[ 2Ca(OH)_2 + 2Cl_2 \rightarrow Ca(OCl)_2 + H_2O + CaCl_2 ]
This method involves bubbling chlorine gas through a suspension or solution of calcium hydroxide, resulting in the formation of calcium hypochlorite, water, and calcium chloride .
Industrial Production Methods
The industrial production of calcium hypochlorite typically involves the chlorination of lime. This process is carried out in large reactors where chlorine gas is introduced to a slurry of calcium hydroxide. The reaction is exothermic, and the temperature is carefully controlled to optimize the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium hypochlorite undergoes several types of chemical reactions, including:
Oxidation: It acts as a powerful oxidizing agent, readily accepting electrons.
Reduction: It can be reduced to calcium chloride and water.
Substitution: It can participate in substitution reactions, particularly with organic compounds
Common Reagents and Conditions
Oxidation: Calcium hypochlorite reacts with hydrochloric acid to produce calcium chloride, chlorine gas, and water[ Ca(OCl)_2 + 4HCl \rightarrow CaCl_2 + 2Cl_2 + 2H_2O ]
Substitution: It can react with organic compounds to form chlorinated derivatives
Major Products Formed
Oxidation: Chlorine gas and calcium chloride.
Substitution: Chlorinated organic compounds
Wissenschaftliche Forschungsanwendungen
Calcium hypochlorite has a wide range of scientific research applications, including:
Chemistry: Used as an oxidizing agent in various organic reactions, such as the cleavage of glycols and the haloform reaction to produce chloroform
Biology: Employed as a disinfectant to sanitize laboratory equipment and surfaces.
Medicine: Utilized as an antiseptic for wound care.
Industry: Applied in water treatment to disinfect drinking water and swimming pools. .
Wirkmechanismus
Calcium hypochlorite exerts its effects primarily through its strong oxidizing properties. When dissolved in water, it forms hypochlorous acid (HClO) and hypochlorite ions (ClO⁻), which are responsible for its disinfectant properties. The hypochlorous acid can penetrate microbial cell walls and disrupt cellular processes, leading to the inactivation of bacteria, viruses, and other pathogens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium hypochlorite (NaOCl):
Potassium hypochlorite (KClO): Similar to sodium hypochlorite, used in disinfection and bleaching.
Lithium hypochlorite (LiOCl): Used in swimming pool sanitation.
Uniqueness
Calcium hypochlorite is unique due to its higher chlorine content compared to sodium hypochlorite, making it more effective as a disinfectant. It is also more stable as a solid and in solution, which allows for easier storage and handling .
Eigenschaften
IUPAC Name |
calcium;dihypochlorite |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2ClO/c;2*1-2/q+2;2*-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQDCIXGCQPQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl.[O-]Cl.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7778-54-3 |
Source


|
| Record name | Calcium hypochlorite | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15912 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-((E)-{[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]hydrazono}methyl)benzoate](/img/structure/B12041033.png)
![3-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12041041.png)



![9-Fluoro-7-hydroxy-3-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041077.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041093.png)

![4-(3-(2-Amino-2-oxoethyl)-4-methoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12041122.png)
![Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B12041126.png)


